molecular formula C7H12N4S B1363501 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-46-7

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B1363501
CAS No.: 71125-46-7
M. Wt: 184.26 g/mol
InChI Key: ULKCIZIQEBWQFJ-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Identity

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine belongs to the family of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms. The compound features a characteristic structural arrangement where a piperidine ring system is directly attached to the thiadiazole core at the 5-position, while an amino group occupies the 2-position.

The molecular formula of this compound is C₇H₁₂N₄S, with a molecular weight of 184.26 grams per mole. The compound exhibits a purity of 97% according to commercial specifications and is identified by the Chemical Abstracts Service registry number 71125-46-7. The International Union of Pure and Applied Chemistry name for this compound is this compound, and its Simplified Molecular Input Line Entry System representation is C1CCN(CC1)C2=NN=C(S2)N.

Table 1: Structural and Physical Properties of this compound

Property Value
Molecular Formula C₇H₁₂N₄S
Molecular Weight 184.26 g/mol
Chemical Abstracts Service Number 71125-46-7
PubChem Compound Identifier 1500010
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1CCN(CC1)C2=NN=C(S2)N
International Chemical Identifier Key ULKCIZIQEBWQFJ-UHFFFAOYSA-N
Commercial Purity 97%

The structural architecture of this compound incorporates a saturated six-membered piperidine ring connected through a nitrogen atom to the thiadiazole heterocycle. This arrangement creates a molecular framework that combines the pharmacologically relevant properties of both the piperidine and thiadiazole moieties, potentially contributing to enhanced biological activity and improved pharmacokinetic characteristics.

Historical Context of 1,3,4-Thiadiazole Research

The development of 1,3,4-thiadiazole chemistry represents a significant chapter in heterocyclic research that spans more than a century. Thiadiazoles were first described by Fischer in 1882, although the true nature of the ring system was not fully elucidated until the work of Freud and Kuhn in 1890. This early foundational research established the basic understanding of the thiadiazole structure and paved the way for subsequent investigations into their chemical properties and potential applications.

The nomenclature of thiadiazoles originates from the Hantzsch-Widman nomenclature system, which provides a systematic approach to naming heterocyclic compounds. Among the four possible constitutional isomers of thiadiazole, the 1,3,4-isomer has emerged as the most extensively studied and practically important variant due to its unique combination of chemical stability and biological activity.

The pharmaceutical potential of 1,3,4-thiadiazole derivatives was first recognized in the context of sulfonamide antibacterial agents, where they were incorporated as structural components to enhance antimicrobial activity. This initial success in pharmaceutical applications sparked widespread interest in exploring the broader therapeutic potential of thiadiazole-containing compounds, leading to the development of numerous marketed medications that feature this heterocyclic core.

Table 2: Historical Milestones in 1,3,4-Thiadiazole Research

Year Milestone Significance
1882 First description by Fischer Initial identification of thiadiazole compounds
1890 Structure elucidation by Freud and Kuhn Confirmation of ring system nature
1940s Sulfonamide applications First pharmaceutical use in antibacterial agents
1950s-1960s Expanded medicinal chemistry Development of acetazolamide and related drugs
1980s-2000s Systematic biological screening Identification of diverse pharmacological activities
2000s-Present Modern drug discovery Integration into contemporary pharmaceutical research

The evolution of 1,3,4-thiadiazole research has been characterized by progressive expansion from basic chemical studies to sophisticated pharmaceutical applications. Early research focused primarily on synthetic methodologies and fundamental chemical properties, while contemporary investigations emphasize structure-activity relationships, molecular mechanisms of action, and rational drug design approaches.

Significance in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold occupies a position of exceptional importance within heterocyclic chemistry due to its unique structural characteristics and remarkable biological activity profile. These five-membered heterocyclic compounds are distinguished by their aromatic nature, which results from the presence of two double bonds and one of the lone pairs of electrons from the sulfur atom. This aromatic character contributes significantly to the chemical stability and biological activity of thiadiazole derivatives.

The thiadiazole ring system functions as a "hydrogen-binding domain" and "two-electron donor system," which enhances its potential for biological interactions. The sulfur atom within the ring imparts increased lipophilicity to the molecule, leading to analogues with enhanced membrane permeability and improved pharmacokinetic properties. This combination of hydrogen-bonding capability and lipophilic character makes 1,3,4-thiadiazoles particularly valuable as bioisosteric replacements for other heterocyclic systems including pyrimidine, pyridine, oxadiazole, oxazole, thiazole, and even benzene rings.

The mesoionic nature of 1,3,4-thiadiazoles enables these compounds to cross cellular membranes effectively and interact with biological targets with distinct affinities. This property is particularly important in drug development, as it allows for the design of compounds that can reach intracellular targets while maintaining appropriate selectivity and potency. The strong aromaticity of the thiadiazole ring system provides exceptional in vivo stability, which is crucial for pharmaceutical applications.

Table 3: Bioisosteric Relationships of 1,3,4-Thiadiazole

Replaced Heterocycle Structural Advantage Biological Benefit
Pyrimidine Enhanced lipophilicity Improved membrane permeability
Pyridine Increased stability Extended half-life
Oxadiazole Modified electronics Altered target selectivity
Oxazole Different hydrogen bonding Changed binding affinity
Thiazole Varied geometry Modified pharmacophore
Benzene Added heteroatoms Increased polarity

The versatility of 1,3,4-thiadiazole as a pharmacophore is demonstrated by its presence in numerous clinically approved medications across diverse therapeutic categories. Notable examples include acetazolamide and methazolamide, which serve as carbonic anhydrase inhibitors for glaucoma treatment, and various antibiotic agents such as cefazolin and sulfamethizole. This widespread clinical success underscores the fundamental importance of the thiadiazole scaffold in contemporary drug discovery efforts.

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that reflect the compound's potential significance in medicinal chemistry and pharmaceutical development. The primary objective involves comprehensive characterization of the compound's structural properties, including detailed analysis of its molecular geometry, electronic configuration, and conformational behavior.

Current research efforts focus on understanding the structure-activity relationships that govern the biological activity of piperidine-substituted thiadiazole derivatives. The incorporation of the piperidine moiety at the 5-position of the thiadiazole ring represents a strategic modification designed to enhance pharmacological properties while maintaining the beneficial characteristics of the parent heterocycle. This structural combination provides opportunities to investigate how the saturated nitrogen-containing ring influences the overall biological profile of the compound.

The scope of research extends to synthetic methodology development, where various approaches have been explored for efficient preparation of this compound and related derivatives. These synthetic investigations include optimization of reaction conditions, exploration of alternative synthetic routes, and development of scalable processes suitable for pharmaceutical manufacturing applications.

Table 4: Research Focus Areas for this compound

Research Area Specific Objectives Expected Outcomes
Structural Analysis Molecular characterization Enhanced understanding of properties
Synthetic Chemistry Method development Improved synthetic efficiency
Structure-Activity Studies Relationship elucidation Optimized biological activity
Computational Modeling Property prediction Rational design guidance
Chemical Reactivity Reaction pathway studies Expanded synthetic applications
Pharmaceutical Evaluation Bioactivity assessment Therapeutic potential identification

Contemporary research approaches increasingly incorporate computational chemistry methods to predict and understand the properties of this compound. These computational studies provide valuable insights into molecular conformations, electronic properties, and potential binding interactions with biological targets, thereby complementing experimental investigations and guiding future research directions.

The interdisciplinary nature of current research reflects the growing recognition that successful drug development requires integration of chemical, biological, and computational approaches. Studies of this compound exemplify this comprehensive approach, combining fundamental chemical characterization with advanced analytical techniques and theoretical modeling to achieve a thorough understanding of the compound's properties and potential applications.

Properties

IUPAC Name

5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCIZIQEBWQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363524
Record name 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71125-46-7
Record name 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on 2-Chloro-1,3,4-thiadiazole

A common method involves reacting 2-chloro-1,3,4-thiadiazole derivatives with piperidine under reflux conditions in absolute ethanol. This reaction replaces the chlorine atom at the 5-position of the thiadiazole ring with the piperidin-1-yl group.

  • Procedure : A solution of 2-chloro-1,3,4-thiadiazole (1.1 mmol) and piperidine (1 mmol) in absolute ethanol (7 mL) is refluxed for approximately 4 hours.
  • Workup : After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using appropriate eluents.
  • Yields : High yields are typically reported, often above 70%.
  • Characterization : The products are confirmed by IR, $$ ^1H $$ NMR, and mass spectrometry.

This method was exemplified in the synthesis of related compounds such as 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol, yielding 73% with melting points and spectral data confirming structure.

Multi-Step Synthesis via Intermediate Formation

An alternative, more elaborate synthetic route involves:

  • Step 1 : Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol as a key intermediate.
  • Step 2 : Reaction of this intermediate with phthalic anhydride and triethylamine in toluene under reflux to form a protected intermediate.
  • Step 3 : Alkylation of thiol functional group by 1-(2-chloroethyl)piperidine in acetonitrile at room temperature overnight.
  • Step 4 : Cleavage of the protective phthalimide group using methylamine in ethanol under reflux to free the amine substituent.
  • Step 5 : Final purification steps involving extraction, washing, drying, and chromatography.

This route enables the synthesis of more complex derivatives with additional functional groups on the thiadiazole ring and piperidine moiety. Spectroscopic data including $$ ^1H $$ NMR, IR, and mass spectrometry confirm the successful formation of intermediates and final products.

One-Pot and Novel Synthetic Approaches

Recent advances propose one-pot methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives, streamlining the process by combining multiple steps without isolating intermediates. These methods typically involve:

  • Using hydrazine derivatives and carbon disulfide or related reagents.
  • Cyclization reactions under mild conditions.
  • Direct functionalization with amines such as piperidine.

While specific examples for 5-piperidin-1-yl substitution are less common in one-pot methods, these approaches offer potential for efficient synthesis with fewer purification steps.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Purification Method Characterization Techniques
Nucleophilic substitution 2-chloro-1,3,4-thiadiazole + piperidine Reflux in absolute ethanol, 4 h 70-80 Silica gel chromatography IR, $$ ^1H $$ NMR, MS
Multi-step via thiol intermediate Protection, alkylation, deprotection steps Reflux, room temp stirring overnight 60-85 Extraction, chromatography IR, $$ ^1H $$ NMR, MS, elemental
One-pot synthesis (general) Cyclization of hydrazine derivatives Mild conditions, single pot Variable Crystallization or chromatography IR, NMR, MS

Detailed Research Findings

  • The nucleophilic substitution method is straightforward and yields high purity products suitable for further biological evaluation.
  • The multi-step synthesis allows for structural modifications on the thiadiazole ring and piperidine substituent, enabling the creation of derivatives with enhanced pharmacological properties.
  • Spectroscopic data consistently show characteristic peaks for the thiadiazole ring and piperidine protons, confirming substitution at the 5-position.
  • Mass spectrometry confirms molecular weights consistent with the target compound (molecular weight ~184.26 g/mol).
  • The multi-step method also facilitates the introduction of additional functional groups, which may be relevant for drug design targeting enzymes such as acetylcholinesterase.

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of novel 1,3,4-thiadiazole derivatives, including those with piperidine moieties, were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting that the incorporation of piperidine enhances the anticancer activity of thiadiazole derivatives .

Antileishmanial Activity

The compound has also been investigated for its antileishmanial properties. A study synthesized new 5-(nitroheteroaryl)-1,3,4-thiadiazoles containing piperidinyl structures and evaluated their efficacy against Leishmania major. The results indicated moderate in vitro activity against both promastigote and amastigote forms of the parasite, with IC50 values suggesting potential for further development as therapeutic agents against leishmaniasis .

Antimicrobial Properties

In addition to its anticancer and antileishmanial activities, this compound has shown promise as an antimicrobial agent. The structural characteristics of thiadiazoles contribute to their ability to inhibit bacterial growth. Research indicates that modifications to the thiadiazole ring can enhance antimicrobial efficacy, making these compounds valuable in the search for new antibiotics .

Summary of Biological Activities

Activity Cell Line/Organism IC50 Value (μM) Reference
AnticancerMCF-7Varies
AnticancerHepG2Varies
AntileishmanialLeishmania major27 (compound 5b)
AntimicrobialVarious BacteriaVaries

Case Study 1: Thiadiazole Derivatives as Anticancer Agents

In a study published in 2023, researchers synthesized a series of thiadiazole derivatives incorporating piperidine. The compounds were tested against various cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Evaluation Against Leishmania major

A recent investigation focused on the synthesis of piperidine-containing thiadiazoles and their evaluation against Leishmania major. The study found that certain compounds exhibited promising antileishmanial activity with favorable safety profiles in murine models, highlighting their potential as new treatments for leishmaniasis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural variations among 1,3,4-thiadiazol-2-amine derivatives primarily involve substitutions at the 5-position. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight logP Key Features
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine Piperidin-1-yl C₇H₁₁N₄S* ~183.25* ~1.3* Moderate lipophilicity; piperidine enhances solubility in acidic media.
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine 3-Methylpiperidin-1-yl C₈H₁₄N₄S 198.29 1.367 Methyl group increases steric bulk; higher molecular weight.
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl C₇H₆N₄S 178.22 ~1.1 Aromatic pyridine enhances π-π interactions; lower basicity than piperidine.
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine 1,1-Dimethylpropyl C₉H₁₆N₄S 212.31 ~2.5* High lipophilicity; bulky alkyl group favors hydrophobic interactions.
5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine 4-Chloroquinolin-2-yl C₁₃H₈ClN₄S 296.75 ~2.8 Chlorine atom increases electronegativity; enhances binding to proteases.

*Estimated based on analogs (e.g., ).

Key Observations:

  • Piperidine derivatives balance moderate logP with protonation-dependent solubility .
  • Hydrogen Bonding: The thiadiazol-2-amine core acts as a hydrogen bond donor/acceptor, critical for interactions with biological targets. Piperidine’s amine group may participate in additional hydrogen bonding .
Antiviral Activity
  • COVID-19 Protease Inhibition: Quinoline-substituted analogs (e.g., 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine) exhibit binding energies up to -8.1 kcal/mol with SARS-CoV-2 main protease (PDB: 6LU7), attributed to chlorine’s electron-withdrawing effects and quinoline’s planar structure . Piperidine derivatives may exhibit weaker binding due to conformational flexibility but could target other viral enzymes.
Anticancer Activity
  • Cytotoxicity: Pyridin-3-yl and indole-substituted derivatives (e.g., Compound 11 in ) show GI₅₀ values of 28.9–55.3 µM against cancer cell lines. Hydrogen bonding between the thiadiazole core and thymidylate synthase is a key mechanism .
  • GSK-3 Inhibition: Quinazoline-thiadiazole hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine) inhibit glycogen synthase kinase-3 (IC₅₀ < 1 µM), highlighting the role of fused aromatic systems in enzyme targeting .
Insecticidal Activity
  • 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is used as an insecticide, leveraging its high logP for cuticle penetration and environmental stability .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties:
    • Absorption: Piperidine and pyrrolidine derivatives generally exhibit high gastrointestinal absorption due to moderate logP and amine basicity .
    • BBB Permeability: Most thiadiazole analogs (except those with charged groups) lack blood-brain barrier penetration, making them suitable for peripheral targets .
  • Toxicity: Substituents influence toxicity profiles. For example, 5-(4-chloroquinolin-2-yl) derivatives show low hepatotoxicity, while alkyl-substituted analogs may have higher metabolic liabilities .

Biological Activity

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a thiadiazole moiety. The general structure can be represented as follows:

C7H10N4S\text{C}_7\text{H}_{10}\text{N}_4\text{S}

This structure is crucial for its interaction with biological targets, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. A study reported that certain thiadiazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The median inhibitory concentration (IC50) values for these compounds were notably low, indicating strong growth inhibition:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-70.28
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amino derivativeHepG29.6

These results suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly .

The anticancer effects are attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase in cancer cells.
  • Inhibition of Key Proteins : Some derivatives act as inhibitors of kinesin spindle protein (KSP), which is essential for mitosis .
  • Downregulation of Oncogenes : These compounds have been shown to downregulate the expression of genes such as MMP2 and VEGFA, which are involved in tumor progression and metastasis .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies indicate that derivatives possess significant antibacterial and antifungal activities against various pathogens:

PathogenActivity TypeMIC (µg/mL)
Staphylococcus aureusBacterial32.6
Escherichia coliBacterial47.5
Aspergillus nigerFungal30.0

These findings highlight the potential of thiadiazole derivatives in treating infections caused by resistant strains .

Case Studies

Several case studies have focused on the synthesis and evaluation of new thiadiazole derivatives:

  • Anticancer Agents : A series of novel 5-(aryl)-1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The study concluded that structural modifications could lead to improved efficacy against cancer cells .
  • Antimicrobial Agents : Research has demonstrated that certain substituted thiadiazoles exhibited enhanced antimicrobial activity compared to standard treatments like fluconazole and streptomycin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine, and how are the products characterized?

  • Synthesis Methods : The compound is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate electrophilic reagents. For example, ultrasound-assisted methods (e.g., reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides) have been shown to improve reaction efficiency and yield .
  • Characterization Techniques :

  • Spectroscopy : ¹H-NMR (to confirm proton environments), IR (to identify functional groups like -NH₂ and C-S bonds), and UV-Vis (to study electronic transitions) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. Which biological screening assays are commonly used to evaluate the antimicrobial activity of this compound derivatives?

  • Assay Design :

  • Microbial Strains : Activity is tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using agar diffusion or microdilution methods .
  • Controls : Positive controls (e.g., ciprofloxacin for bacteria) and solvent-only negative controls are included.
  • Data Interpretation : Minimum inhibitory concentration (MIC) values are calculated to compare potency .

Advanced Research Questions

Q. How can molecular docking and 3D-QSAR studies optimize the design of this compound derivatives for target-specific activity?

  • Computational Workflow :

  • Target Selection : Example targets include COVID-19 main protease (PDB ID: 6LU7) or VEGFR-2 kinase .
  • Docking Tools : Software like AutoDock or Schrödinger Suite predicts binding modes and calculates binding energies (e.g., derivatives with –8.0 kcal/mol comparable to native ligands) .
  • 3D-QSAR : CoMFA/CoMSIA models identify critical substituents (e.g., electron-withdrawing groups at specific positions enhance kinase inhibition) .
    • Validation : Cross-validate models using leave-one-out (LOO) methods and synthesize top-ranked derivatives for experimental testing .

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazol-2-amine derivatives across studies?

  • Sources of Variability :

  • Assay Conditions : Differences in microbial strain susceptibility, inoculum size, or incubation time (e.g., 18–24 hours vs. 48 hours) .
  • Compound Solubility : Use standardized solvents (e.g., DMSO) and concentrations (e.g., 200 μM in FRET-based enzyme assays) .
    • Statistical Approaches :
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition ± SE) .
  • Dose-Response Curves : Calculate IC₅₀ values to normalize potency comparisons .

Q. What strategies enhance the synthetic yield of this compound derivatives under green chemistry conditions?

  • Methodological Innovations :

  • Ultrasound Assistance : Reduces reaction time (e.g., from 6 hours to 1 hour) and increases yields (e.g., 73% to 85%) by improving mass transfer .
  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl halides .
    • Solvent Selection : Ethanol or water-based systems minimize toxicity while maintaining efficiency .

Methodological Notes

  • Data Tables Referenced :
    • Enzyme Inhibition : Example data from FRET assays showing % inhibition and IC₅₀ values (e.g., 38% inhibition at 200 μM for reverse-sequence derivatives) .
    • Docking Scores : Binding energies of derivatives against 6LU7 protease (–8.0 to –5.4 kcal/mol) .
  • Critical Tools :
    • Spectroscopy : Bruker Avance III HD for NMR, Shimadzu IR-Affinity-1 for FTIR .
    • Crystallography : SHELX programs for structural refinement, though not directly applied to this compound in cited studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

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